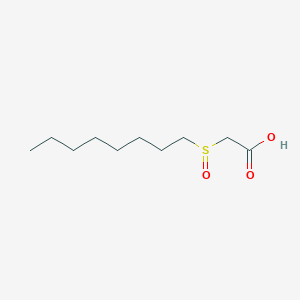

Acetic acid, (octylsulfinyl)-

Description

Acetic acid, (octylsulfinyl)- is a sulfoxide-containing derivative of acetic acid with the general structure CH₃CO-O-S(O)-C₈H₁₇. The octylsulfinyl group introduces a sulfoxide (S=O) moiety and a long hydrophobic alkyl chain, distinguishing it from simpler acetic acid esters.

Properties

CAS No. |

61797-97-5 |

|---|---|

Molecular Formula |

C10H20O3S |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

2-octylsulfinylacetic acid |

InChI |

InChI=1S/C10H20O3S/c1-2-3-4-5-6-7-8-14(13)9-10(11)12/h2-9H2,1H3,(H,11,12) |

InChI Key |

IUEANKKMYDGGAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (octylsulfinyl)-, typically involves the reaction of octylsulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of acetic acid, (octylsulfinyl)-, can be achieved through a continuous flow process. This involves the use of a reactor where octylsulfinyl chloride and acetic acid are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Hydrolysis and Solvolysis Pathways

The sulfinyl group in acetic acid derivatives participates in hydrolysis and solvolysis reactions. Key findings include:

-

Acid-Catalyzed Hydrolysis : In aqueous sulfuric acid, sulfinic acids (structurally related to sulfinyl derivatives) undergo hydrolysis with an activation enthalpy (

) of 26.4 kcal/mol in acetic acid–sulfuric acid–water systems . For (octylsulfinyl)-acetic acid, analogous pathways likely involve cleavage of the S–O bond, yielding octylthiol and acetic acid derivatives. -

Base-Mediated Reactions : Under strong basic conditions, sulfinyl groups may hydrolyze to form sulfonic acids or alcohols. For example, benzenesulfonic acid derivatives convert to phenols when treated with NaOH .

Table 1: Thermodynamic Parameters for Sulfinyl Group Reactions

| Reaction Type | Solvent System |

(kcal/mol) | Reference |

|--------------------------------|-------------------------|-----------------------------------|-----------|

| Sulfinic acid hydrolysis | Acetic acid–H₂SO₄–H₂O | 26.4 | |

| Sulfonyl ester decomposition | Dioxane | 27.6 | |

Thermal Decomposition

Thermal stability and decomposition pathways are influenced by both the sulfinyl and carboxylic acid moieties:

-

Decarboxylation and Sulfinyl Cleavage : At elevated temperatures (>150°C), acetic acid derivatives decompose via C–C or C–O bond cleavage. For (octylsulfinyl)-acetic acid, DFT calculations on similar Pt-Mo catalytic systems suggest that C–O bond splitting becomes exothermic (

) in the presence of Mo, favoring acetyl formation . -

Competitive Pathways : Decomposition may yield ketene (

) and water, as observed in pure acetic acid at >440°C , or form CO₂ and methane under reducing conditions.

Disproportionation and Redox Reactions

The sulfinyl group participates in disproportionation reactions:

-

Self-Disproportionation : Sulfinic acids (RSO₂H) disproportionate into sulfonic acids (RSO₃H) and thiols (RSH) in acidic media. For p-toluenesulfinic acid, this process occurs with a rate constant (

) of

at 25°C . -

Oxidation States : The sulfinyl group (oxidation state +4) may oxidize to sulfonic acid (+6) or reduce to thiol (-2), depending on the environment.

Reactivity with Metals and Bases

The carboxylic acid group drives classic acid-base reactions:

-

Metal Acetate Formation : Reacts with metals (e.g., Mg, Zn) to produce hydrogen gas and acetates:

-

Neutralization with Bases : Forms salts like sodium acetate when treated with NaOH or NaHCO₃ .

Catalytic Transformations

Pt and Pt-Mo catalysts enhance reaction selectivity in acetic acid derivatives:

-

Hydrodeoxygenation (HDO) : On Pt-Mo surfaces, C–O bond cleavage in acetic acid becomes exothermic (

) with an activation energy 60% lower than on pure Pt . This suggests (octylsulfinyl)-acetic acid could undergo efficient deoxygenation to hydrocarbon products. -

Selectivity Modulation : Mo atoms alter the electronic structure of active sites, suppressing C–C bond cleavage (activation energy increases to 169 kJ/mol on Pt vs. 57 kJ/mol for C–O cleavage) .

Table 2: Activation Energies for Key Bond Cleavage Reactions

| Bond Type | Catalyst | Activation Energy (kJ/mol) | Selectivity (C₂ Products) |

|---|---|---|---|

| C–O | Pt-Mo | 20 | 94% at 18 kPa |

| C–C | Pt | 169 | 21% |

Solvent Effects and Reaction Kinetics

-

Acetic Acid as Solvent : Promotes ion-pair returns in solvolysis reactions. For example, 2-arylethyl sulfonates in acetic acid show isotope scrambling, indicating reversible sulfonate intermediate formation .

-

Rate Constants : In acetolysis, total reaction rate constants (

) for sulfonate esters range from

to

, depending on substituents .

Scientific Research Applications

Acetic acid, (octylsulfinyl)-, has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of acetic acid, (octylsulfinyl)-, involves its interaction with specific molecular targets. The sulfinyl group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share functional or structural similarities with acetic acid, (octylsulfinyl)-:

Physicochemical Properties

- Solubility : The octyl chain in acetic acid, (octylsulfinyl)- reduces water solubility compared to shorter-chain analogs (e.g., sodium phenylsulfinyl acetate) .

- Boiling Point : Estimated to be 450–470 K , higher than acetic acid phenylmethyl ester (407 K) due to increased molecular weight and polarity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.